Ortho-Substitution Pattern Drives Distinct Steric and Electronic Properties Relative to Para Isomer
The ortho-substitution geometry of the bromophenyl group in 2-(2-bromophenyl)ethene-1-sulfonyl chloride produces fundamentally different steric constraints compared to its para-substituted analog (CAS 315495-26-2). Ortho-aryl bromides typically exhibit slower oxidative addition rates in Pd-catalyzed cross-couplings due to increased steric hindrance around the C–Br bond, which can be exploited for chemoselective sequential functionalization when multiple halides are present [1]. The para analog (Sigma-Aldrich ENAH11DD1819) is a crystalline solid with a melting point of 98-100 °C and 95% purity, indicating distinct physical properties that affect handling and formulation .
| Evidence Dimension | Steric accessibility of aryl bromide for cross-coupling |
|---|---|
| Target Compound Data | Ortho-substituted; increased steric hindrance at C–Br bond |
| Comparator Or Baseline | (E)-2-(4-bromophenyl)ethene-1-sulfonyl chloride (CAS 315495-26-2); para-substituted with unhindered C–Br bond |
| Quantified Difference | Qualitative steric difference; class-level inference based on established ortho/para reactivity trends in Pd-catalyzed couplings |
| Conditions | Inference from aryl halide cross-coupling literature; no direct head-to-head kinetic data available |
Why This Matters
Users requiring sterically differentiated reactivity for sequential functionalization steps should select the ortho isomer to exploit reduced oxidative addition rates relative to unhindered para-substituted analogs.
- [1] Fang Y, Yuan M, Zhang J, et al. A general and simple protocol for the synthesis of α-substituted alkenylsulfones via palladium-catalyzed Suzuki reactions of α-bromo ethenylsulfones with organoborons. Tetrahedron Letters. 2016. View Source
